2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(2-methyl-4-nitrophenyl)acetamide
Overview
Description
2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(2-methyl-4-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C18H17N3O5 and its molecular weight is 355.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(2-methyl-4-nitrophenyl)acetamide is 355.11682065 g/mol and the complexity rating of the compound is 669. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(2-methyl-4-nitrophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(2-methyl-4-nitrophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Solvatochromic and Hydrogen Bonding Properties
The solvatochromic properties of related compounds, such as N-(4-Methyl-2-nitrophenyl)acetamide, have been extensively studied. These compounds form complexes with protophilic solvents, stabilized by bifurcate hydrogen bonds, indicating a significant solvatochromic effect. This characteristic is crucial in understanding solvent effects on molecular properties and can be applied in designing molecules with specific solvent interactions for various applications, including sensors and molecular electronics (Krivoruchka et al., 2004).
Crystal Structure and Non-linear Optical Material
The crystal structure analysis of compounds such as 3-Nitroacetanilide, which share a similar molecular framework, reveals significant insights into their potential as organic non-linear optical materials. The understanding of molecular packing and interactions within such structures is vital for the development of advanced materials for optical applications, including telecommunications and laser technology (Mahalakshmi et al., 2002).
Reaction Features with Nitrophenyl Azide
The reactivity of compounds containing the 3,5-dioxo-4-azatricyclo[5.2.1.02,6] framework with nitrophenyl azide demonstrates significant chemical interest. Such studies reveal the involvement of the carboxy group in the formation of aziridine rings, showcasing the compound's utility in synthesizing novel organic structures with potential pharmacological applications (Tarabara et al., 2009).
Green Synthesis Applications
In the context of environmentally friendly chemical synthesis, related compounds such as N-(3-Amino-4-methoxyphenyl)acetamide have been used as intermediates in the green synthesis of azo disperse dyes. This approach emphasizes the importance of such compounds in developing sustainable industrial processes (Zhang Qun-feng, 2008).
Antimalarial Activity
Compounds within this structural realm have been investigated for their antimalarial activity, showcasing the potential of such molecules in contributing to the development of new therapeutic agents against malaria. The structural modifications and quantitative structure-activity relationships (QSAR) studies provide insights into designing more effective antimalarial drugs (Werbel et al., 1986).
properties
IUPAC Name |
2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-(2-methyl-4-nitrophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5/c1-9-6-12(21(25)26)4-5-13(9)19-14(22)8-20-17(23)15-10-2-3-11(7-10)16(15)18(20)24/h2-6,10-11,15-16H,7-8H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCADDLCEFIJRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CN2C(=O)C3C4CC(C3C2=O)C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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